Octyldodecyl lactate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57568-20-4 |

|---|---|

Molecular Formula |

C23H46O3 |

Molecular Weight |

370.6 g/mol |

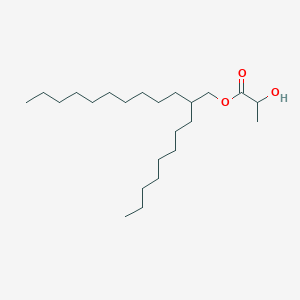

IUPAC Name |

2-octyldodecyl 2-hydroxypropanoate |

InChI |

InChI=1S/C23H46O3/c1-4-6-8-10-12-13-15-17-19-22(20-26-23(25)21(3)24)18-16-14-11-9-7-5-2/h21-22,24H,4-20H2,1-3H3 |

InChI Key |

ZIIVEKCKOPDBLT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)O |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Octyldodecyl Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl lactate, the ester of lactic acid and 2-octyldodecanol, is a versatile emollient and skin conditioning agent with growing applications in the cosmetic and pharmaceutical industries. Its synthesis, typically achieved through direct esterification or transesterification, yields a product whose purity and physicochemical properties are critical to its performance. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis pathway and characterization workflow.

Introduction

This compound (CAS No. 57568-20-4) is a long-chain alkyl lactate valued for its emollient properties.[1][2][3] Its branched alkyl chain contributes to a desirable sensory profile and good spreadability in topical formulations. A thorough understanding of its synthesis and characterization is essential for ensuring product quality, consistency, and optimal performance in various applications. This guide details the chemical and enzymatic synthesis routes and outlines the key analytical techniques for its comprehensive characterization.

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of lactic acid with 2-octyldodecanol. This can be achieved through both chemical and enzymatic catalysis.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a common acid-catalyzed method for producing esters.[4] The reaction involves refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

Figure 1: Chemical Synthesis of this compound.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lactic acid (1.0 equivalent) and 2-octyldodecanol (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 equivalents) or sulfuric acid.

-

Reaction: Heat the mixture to reflux (typically 120-150 °C) in a suitable solvent like toluene to facilitate the azeotropic removal of water. Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.[5]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[6][7]

-

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under milder reaction conditions and with easier product purification. Lipases are commonly used enzymes for esterification.[8]

Experimental Protocol:

-

Reactant and Enzyme Preparation: In a suitable reaction vessel, combine lactic acid (1.0 equivalent), 2-octyldodecanol (1.1 equivalents), and an immobilized lipase (e.g., Novozym 435) in a solvent-free system or in an organic solvent such as hexane.

-

Reaction: Incubate the mixture at a controlled temperature (typically 40-60 °C) with continuous stirring. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation and can be achieved by applying a vacuum or using molecular sieves.

-

Monitoring and Purification:

-

Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the reaction reaches completion, separate the immobilized enzyme by filtration for potential reuse.

-

The product can be purified by vacuum distillation to remove any unreacted starting materials.

-

Characterization of this compound

A combination of spectroscopic and physical methods is employed to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties

The physical properties of this compound are important for its application in various formulations.

| Property | Predicted Value | Reference |

| Molecular Formula | C23H46O3 | [9] |

| Molecular Weight | 370.61 g/mol | [9] |

| Boiling Point | 397.7 ± 10.0 °C at 760 mmHg | [10] |

| Density | 0.9 ± 0.1 g/cm³ | [10] |

| Flash Point | 188.0 ± 7.5 °C | [10] |

| Refractive Index | 1.458 | [10] |

| Vapor Pressure | 0.0 ± 2.1 mmHg at 25°C | [10] |

Table 1: Predicted Physicochemical Properties of this compound.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis:

Figure 2: Workflow for Spectroscopic Characterization.

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Acquire the FT-IR spectrum of a thin film of the purified this compound on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Expected Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 (broad) | O-H stretch (hydroxyl group) |

| 2925, 2855 | C-H stretch (alkyl chain) |

| ~1735 | C=O stretch (ester carbonyl) |

| ~1125 | C-O stretch (ester linkage) |

Table 2: Expected FT-IR Peaks for this compound.[11][12]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

Experimental Protocol:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Expected ¹H NMR Chemical Shifts (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 1H | -CH(OH)- of lactate moiety |

| ~4.1 | Multiplet | 2H | -O-CH₂- of octyldodecyl moiety |

| ~2.5 (broad) | Singlet | 1H | -OH of lactate moiety |

| ~1.4 | Doublet | 3H | -CH₃ of lactate moiety |

| 1.2-1.3 | Multiplet | ~32H | -(CH₂)n- of octyldodecyl moiety |

| ~0.9 | Triplet | 6H | Terminal -CH₃ of octyldodecyl moiety |

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.[8][13][14]

Expected ¹³C NMR Chemical Shifts (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (ester carbonyl) |

| ~69 | -CH(OH)- of lactate moiety |

| ~67 | -O-CH₂- of octyldodecyl moiety |

| 30-32 | -(CH₂)n- of octyldodecyl moiety |

| ~22 | -(CH₂)n- of octyldodecyl moiety |

| ~20 | -CH₃ of lactate moiety |

| ~14 | Terminal -CH₃ of octyldodecyl moiety |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.[15][16][17][18]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

-

Introduce the sample into a mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum.

Expected Fragmentation Pattern (ESI-MS):

The ESI mass spectrum is expected to show the protonated molecule [M+H]⁺ at m/z 371.3. Common fragments may arise from the loss of water [M+H-H₂O]⁺ and cleavage of the ester bond.[19][20][21][22][23]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols for both chemical and enzymatic synthesis, along with the expected analytical data, will be a valuable resource for researchers, scientists, and drug development professionals working with this important cosmetic and pharmaceutical ingredient. The structured presentation of data and visual workflows are intended to facilitate a clear understanding of the key processes and analytical endpoints. Further experimental validation of the predicted physicochemical and spectroscopic data is encouraged to build a more complete profile of this compound.

References

- 1. This compound, 57568-20-4 [thegoodscentscompany.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound (with Product List) [incidecoder.com]

- 4. benchchem.com [benchchem.com]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. KR101981391B1 - Method for preparation of alkyl lactate - Google Patents [patents.google.com]

- 7. Separation and purification technologies for lactic acid – A brief review :: BioResources [bioresources.cnr.ncsu.edu]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. Cas 57568-20-4,this compound | lookchem [lookchem.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. compoundchem.com [compoundchem.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. hmdb.ca [hmdb.ca]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 21. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of degradation products of squalamine lactate using LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Octyldodecyl Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate (CAS No. 57568-20-4), the ester of lactic acid and 2-octyldodecanol, is a branched-chain emollient increasingly utilized in the cosmetic and pharmaceutical industries. Its unique structure, featuring a long, branched alkyl chain, imparts desirable properties such as good spreadability, a non-greasy feel, and excellent solubility in many cosmetic ingredients.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to assist researchers and formulation scientists in its effective application. Due to the limited availability of experimentally determined data for this specific compound, this guide combines predicted values with established principles for long-chain and branched esters, alongside standardized experimental protocols for their determination.

Chemical Identity and Structure

This compound is a chiral molecule, though it is typically produced and used as a racemic mixture. The presence of the branched 2-octyldodecyl chain significantly influences its physical properties, differentiating it from its linear ester counterparts.

Molecular Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that many of these values are predicted due to a lack of published experimental data.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₆O₃ | [2] |

| Molecular Weight | 370.61 g/mol | [2] |

| Physical State | Liquid at room temperature (predicted) | Inferred from structure |

| Appearance | Clear, colorless to pale yellow liquid (typical for similar esters) | General knowledge |

| Odor | Faint, characteristic | General knowledge |

| Melting Point | N/A (likely below 0°C) | Inferred from branched structure[3] |

| Boiling Point | 397.7 ± 10.0 °C at 760 mmHg (Predicted) | N/A |

| Density | 0.9 ± 0.1 g/cm³ (Predicted) | N/A |

| Solubility in Water | Very low (predicted) | Inferred from long alkyl chain |

| Partition Coefficient (log P) | 6.8 - 9.5 (Predicted) | N/A |

| Flash Point | 188.0 ± 7.5 °C (Predicted) | N/A |

| Refractive Index | 1.458 (Predicted) | N/A |

Solubility

As a long-chain ester with a significant hydrophobic character, this compound is expected to have very low solubility in water but good solubility in a range of organic solvents. This is a key property for its use in cosmetic and pharmaceutical formulations, where it can act as a solvent for other lipophilic ingredients.

Table 2: Predicted and Expected Solubility Behavior

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | The long C20 alkyl chain dominates the molecule's character. |

| Ethanol | Soluble | The hydroxyl group and ester functionality provide some polarity. |

| Isopropyl Myristate | Soluble | Similar non-polar ester structure. |

| Mineral Oil | Soluble | Highly non-polar nature. |

| Silicone Fluids (e.g., Dimethicone) | Miscible in certain ratios | Branching can improve compatibility with silicones. |

Partition Coefficient (log P)

The predicted high log P value indicates that this compound is highly lipophilic. This property is crucial for its function as an emollient, as it will preferentially partition into the lipid layers of the stratum corneum, enhancing skin barrier function and reducing transepidermal water loss.

Stability

-

Thermal Stability: Guerbet alcohol esters, such as this compound, are known for their high thermal stability.[4] This is advantageous for manufacturing processes that may involve heating. The thermal stability is attributed to the branched-chain structure which can hinder certain degradation pathways.[4]

-

Hydrolytic Stability: Esters can be susceptible to hydrolysis, especially at extreme pH values.[1] However, the steric hindrance provided by the bulky, branched 2-octyldodecyl group is expected to significantly reduce the rate of hydrolysis compared to linear esters.[5][6] This enhanced hydrolytic stability makes it suitable for a wider range of formulation pH.

-

Oxidative Stability: As a saturated ester, this compound is expected to have good oxidative stability.[7] The absence of double bonds in the alkyl chain makes it less prone to oxidation, which is a common issue with many natural oils and unsaturated esters.[7]

Spectroscopic Data (Representative)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be complex due to the extensive aliphatic protons. Key expected signals include:

-

A doublet for the methyl protons of the lactate moiety.

-

A quartet for the methine proton of the lactate moiety.

-

A broad multiplet for the numerous methylene and methine protons of the 2-octyldodecyl chain.

-

Triplets for the terminal methyl groups of the alkyl chains.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the methine and methyl carbons of the lactate group, and a series of signals for the carbons of the long, branched alkyl chain.

FTIR Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic ester absorptions:

-

A strong C=O stretching vibration around 1735-1750 cm⁻¹.[8]

-

C-O stretching vibrations in the 1000-1300 cm⁻¹ region.[8][9]

Mass Spectrometry

In mass spectrometry, this compound would likely show fragmentation patterns typical of long-chain esters, including cleavage at the ester linkage and fragmentation of the alkyl chains.[10]

Experimental Protocols

The determination of the physicochemical properties of this compound should follow standardized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals. These protocols ensure data quality and comparability.

Table 3: Recommended OECD Guidelines for Experimental Determination

| Property | OECD Guideline | Brief Methodology |

| Melting/Boiling Point | 102 / 103 | Differential Scanning Calorimetry (DSC) or other methods like the capillary method.[11][12] |

| Density | 109 | Use of a pycnometer or an oscillating densitometer. |

| Water Solubility | 105 (Flask Method) | A saturated solution is prepared and the concentration of the substance in the aqueous phase is determined. |

| Partition Coefficient (log P) | 107 (Shake Flask Method) or 117 (HPLC Method) | The shake flask method involves partitioning the substance between n-octanol and water and measuring the concentration in each phase.[13] The HPLC method correlates retention time on a reverse-phase column with log P.[14][15] |

| Hydrolytic Stability | 111 | The substance is dissolved in buffered aqueous solutions at different pH values and temperatures, and the degradation is monitored over time. |

| Thermal Stability | 113 | The substance is subjected to elevated temperatures, and changes in its properties or decomposition are monitored using techniques like thermogravimetric analysis (TGA).[16][17][18] |

Conclusion

This compound is a multifunctional ingredient with a favorable physicochemical profile for applications in cosmetics and pharmaceuticals. Its branched-chain structure contributes to its desirable sensory properties, low melting point, and enhanced stability. While experimentally determined data for this specific molecule is limited, its properties can be reasonably inferred from its chemical structure and the behavior of similar long-chain and Guerbet esters. For rigorous applications, it is recommended that the key physicochemical parameters be determined experimentally using standardized protocols such as the OECD guidelines. This will ensure a comprehensive understanding of its behavior in complex formulations and its performance in final products.

References

- 1. aston-chemicals.com [aston-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. researchgate.net [researchgate.net]

- 8. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 10. Mass Spectra of Organic Compounds | JSB [go-jsb.co.uk]

- 11. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 15. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 16. OECD 113 - Thermal Stability and Stability in Air - Situ Biosciences [situbiosciences.com]

- 17. oecd.org [oecd.org]

- 18. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

Octyldodecyl Lactate: A Technical Guide to its Mechanism of Action in the Skin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl lactate is a lactate ester that functions as an emollient and skin conditioning agent in dermatological and cosmetic formulations. While direct, in-depth studies on the specific molecular and cellular mechanisms of this compound are not extensively available in public literature, its mechanism of action can be scientifically inferred from the well-documented properties of its constituent components: octyldodecanol and lactic acid. This technical guide synthesizes the available information to present a plausible, multi-faceted mechanism of action. This compound is proposed to enhance skin barrier function through a dual-action mechanism: the octyldodecanol moiety provides an occlusive and emollient effect, reducing transepidermal water loss (TEWL), while the lactate moiety contributes to skin hydration and stimulates ceramide synthesis, a critical component of the skin's lipid barrier. This guide provides a detailed overview of these mechanisms, supported by data on related compounds, and outlines hypothetical experimental protocols for the validation of its efficacy.

Physicochemical Properties

This compound is the ester of the long-chain fatty alcohol octyldodecanol and lactic acid.

| Property | Value | Reference |

| CAS Number | 57568-20-4 | N/A |

| Molecular Formula | C23H46O3 | N/A |

| Molecular Weight | 370.61 g/mol | N/A |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2] |

| Solubility | Insoluble in water | [1] |

Inferred Mechanism of Action

The mechanism of action of this compound in the skin is understood to be a synergistic combination of the functions of its parent molecules, octyldodecanol and lactic acid.

Emollient and Occlusive Effects of the Octyldodecanol Moiety

The octyldodecanol component is a long-chain, branched fatty alcohol that primarily functions as an emollient.[1][2][3][4][5] Its large molecular size prevents significant penetration into the deeper layers of the skin, allowing it to reside on the surface and in the upper layers of the stratum corneum.[4]

-

Formation of a Protective Barrier: Upon topical application, octyldodecanol forms a thin, protective layer on the skin's surface.[1][6][7] This lipid film is semi-occlusive, meaning it reduces the rate of transepidermal water loss (TEWL) by trapping moisture in the stratum corneum.[8][9][10]

-

Improvement of Skin Texture: By filling the spaces between desquamating corneocytes, the octyldodecanol moiety smooths the skin's surface, imparting a soft and non-greasy feel.[3]

Hydrating and Barrier-Enhancing Effects of the Lactate Moiety

Lactic acid, an alpha-hydroxy acid (AHA), is a well-known component of the skin's natural moisturizing factor (NMF).[11][12][13] When delivered as this compound, the lactate moiety can contribute to skin health in several ways once the ester is potentially hydrolyzed by cutaneous enzymes.

-

Humectant Properties: Lactate is a humectant, capable of attracting and binding water molecules from the atmosphere and the deeper epidermal layers, thereby increasing the hydration of the stratum corneum.[12][14]

-

Stimulation of Ceramide Synthesis: A key aspect of lactic acid's mechanism is its ability to stimulate the synthesis of ceramides by keratinocytes.[12][13][15][16] Ceramides are essential lipids in the stratum corneum that are crucial for maintaining the skin's barrier function and preventing water loss.[15] Studies have shown that L-lactic acid, in particular, can significantly increase ceramide production.[15][16]

Quantitative Data from Related Compounds

Direct quantitative data on the efficacy of this compound is limited. However, studies on lactic acid provide valuable insights into the potential benefits of the lactate moiety.

| Compound | Concentration | Effect on Ceramide Synthesis in Keratinocytes (in vitro) | Reference |

| L-Lactic Acid | Not specified | ~300% increase | [15][16] |

| D,L-Lactic Acid | Not specified | ~100% increase | [15] |

| D-Lactic Acid | Not specified | No significant effect | [15] |

| Compound | Concentration | Effect on Stratum Corneum Ceramide Levels (in vivo) | Reference |

| L-Lactic Acid Lotion | Not specified | ~48% increase | [15] |

| D,L-Lactic Acid Lotion | Not specified | ~25% increase | [15] |

| D-Lactic Acid Lotion | Not specified | No significant effect | [15] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the inferred mechanism of action of this compound on the skin.

Caption: Inferred dual mechanism of action of this compound.

Caption: Lactate moiety's role in enhancing ceramide synthesis.

Hypothetical Experimental Protocols

To validate the proposed mechanism of action of this compound, the following experimental protocols are suggested.

In Vitro Study: Assessment of Ceramide Synthesis in Human Keratinocytes

-

Objective: To determine if this compound increases ceramide synthesis in human keratinocytes.

-

Methodology:

-

Cell Culture: Culture normal human epidermal keratinocytes (NHEK) in appropriate media.

-

Treatment: Treat NHEK with varying concentrations of this compound (e.g., 0.01%, 0.1%, 1%) and vehicle control for 24-48 hours. A positive control of L-lactic acid should also be included.

-

Lipid Extraction: After treatment, harvest the cells and extract total lipids using a standardized method (e.g., Bligh-Dyer extraction).

-

Ceramide Quantification: Analyze and quantify ceramide levels using High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Statistical Analysis: Compare ceramide levels between treated and control groups using appropriate statistical tests (e.g., ANOVA).

-

Ex Vivo Study: Skin Permeation and Barrier Function on Human Skin Explants

-

Objective: To evaluate the effect of this compound on skin barrier function in a model that closely resembles human skin.

-

Methodology:

-

Skin Samples: Obtain human skin explants from cosmetic surgery.

-

Treatment: Mount skin samples in Franz diffusion cells. Apply a formulation containing a clinically relevant concentration of this compound to the epidermal side. Use a vehicle control on separate skin samples.

-

TEWL Measurement: Measure TEWL at baseline and at various time points post-application using a tewameter.

-

Histology: After the final time point, fix, section, and stain the skin samples (e.g., with Hematoxylin and Eosin) to assess any morphological changes in the stratum corneum.

-

Lipid Analysis: Extract lipids from the treated stratum corneum and analyze ceramide content as described in the in vitro protocol.

-

In Vivo Clinical Study: Evaluation of Skin Hydration and Barrier Integrity

-

Objective: To assess the efficacy of a topical formulation containing this compound in improving skin hydration and barrier function in human volunteers.

-

Methodology:

-

Study Population: Recruit healthy volunteers with dry to normal skin.

-

Study Design: A double-blind, randomized, vehicle-controlled study.

-

Treatment Protocol: Participants apply the test formulation (containing this compound) and a vehicle control to designated areas on their forearms twice daily for a period of 4 weeks.

-

Efficacy Measurements:

-

Skin Hydration: Measure skin surface hydration using a Corneometer at baseline, week 2, and week 4.

-

Transepidermal Water Loss (TEWL): Measure TEWL using a Tewameter at the same time points to assess barrier function.

-

Clinical Assessment: A dermatologist assesses skin dryness, scaling, and smoothness using a visual analog scale.

-

Subjective Assessment: Participants complete questionnaires regarding skin feel, comfort, and perceived efficacy.

-

-

Statistical Analysis: Analyze the data for statistically significant differences between the active and vehicle-treated sites.

-

References

- 1. lesielle.com [lesielle.com]

- 2. OCTYLDODECANOL - Ataman Kimya [atamanchemicals.com]

- 3. thepinkfoundry.com [thepinkfoundry.com]

- 4. specialchem.com [specialchem.com]

- 5. paulaschoice.com [paulaschoice.com]

- 6. thebeautycrop.com [thebeautycrop.com]

- 7. Fatty Alcohols in Skincare: Benefits and Myths 2025 [zicail.com]

- 8. cdn.ps.emap.com [cdn.ps.emap.com]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. dermnetnz.org [dermnetnz.org]

- 11. pavilionhealthtoday.com [pavilionhealthtoday.com]

- 12. mesoestetic.com [mesoestetic.com]

- 13. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. facesbyfern.com [facesbyfern.com]

- 15. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. us.typology.com [us.typology.com]

An In-depth Technical Guide to the Solubility of Octyldodecyl Lactate in Cosmetic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate, the ester of octyldodecanol and lactic acid, is a versatile emollient frequently utilized in cosmetic and dermatological formulations. Its popularity stems from its non-oily feel, excellent spreading properties, and ability to act as a solvent for various active ingredients. A thorough understanding of its solubility in a range of cosmetic solvents is paramount for formulators to ensure product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its compatibility with other cosmetic ingredients.

Data Presentation: Solubility of this compound

The following table summarizes the qualitative and estimated solubility of this compound in various classes of cosmetic solvents. This information has been aggregated from technical data sheets of similar compounds and general chemical principles. It is important to note that for critical applications, experimental verification of solubility is strongly recommended.

| Solvent Chemical Class | Specific Solvent Example | Qualitative Solubility of this compound |

| Esters | Isopropyl Myristate | Soluble / Miscible |

| Isopropyl Palmitate | Soluble / Miscible | |

| C12-15 Alkyl Benzoate | Soluble / Miscible[1] | |

| Silicones | Cyclomethicone | Likely Soluble/Dispersible |

| Dimethicone | Likely Soluble/Dispersible | |

| Hydrocarbons | Mineral Oil | Soluble / Miscible |

| Paraffin | Soluble / Miscible | |

| Glycols | Propylene Glycol | Likely Soluble/Dispersible[2] |

| Butylene Glycol | Likely Sparingly Soluble/Dispersible | |

| Alcohols | Ethanol | Soluble[3] |

| Water | Water | Practically Insoluble[4] |

Note: The solubility of C12-15 Alkyl Lactate is used as a proxy for this compound in some instances, given their structural similarities.[2]

Experimental Protocols: Determining Solubility

For a precise understanding of this compound's solubility in a specific solvent system, a standardized experimental protocol is essential. The following is a detailed methodology for a shake-flask solubility determination, a common and reliable method.

Objective: To determine the solubility of this compound in a given cosmetic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected Cosmetic Solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification (optional, for quantitative analysis)

-

Filtration apparatus (e.g., syringe filters with a compatible membrane, such as PTFE for organic solvents)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.

-

Accurately weigh the amount of this compound added to each vial.

-

Add a known volume or weight of the selected cosmetic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation. This ensures that the solvent becomes fully saturated with the solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solute to settle.

-

Alternatively, for faster separation, centrifuge the vials at a moderate speed to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette. Be cautious not to disturb the undissolved material at the bottom.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining microparticles.

-

Accurately weigh or dilute the filtered saturated solution for analysis.

-

-

Quantification (for Quantitative Solubility):

-

The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical technique.

-

Gravimetric Method: Accurately weigh a portion of the filtered solution and then evaporate the solvent under controlled conditions (e.g., in a vacuum oven). The weight of the remaining non-volatile this compound is then measured.

-

Chromatographic Method (HPLC/GC): If a suitable analytical method is available, the concentration of this compound in the diluted saturated solution can be determined by comparing its response to a calibration curve prepared with known concentrations of this compound in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility as the mass of this compound per unit mass or volume of the solvent (e.g., g/100 g or g/100 mL).

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of the solubility testing process.

Caption: Workflow for Solubility Determination.

Caption: Logical Flow of Solubility Assessment.

References

Octyldodecyl Lactate: A Technical Guide to a Versatile Guerbet Ester Emollient

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl lactate, a Guerbet ester, is a multifunctional emollient increasingly utilized in cosmetic and pharmaceutical formulations. Its unique branched-chain structure, derived from the Guerbet alcohol 2-octyldodecanol and lactic acid, imparts desirable sensory properties, excellent spreadability, and a non-greasy feel. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its role as a skin emollient. Detailed experimental protocols for its evaluation and relevant logical diagrams are presented to support researchers and formulation scientists in harnessing the full potential of this versatile ingredient.

Introduction to Guerbet Esters and this compound

Guerbet esters are a class of esters synthesized from Guerbet alcohols, which are branched, high-molecular-weight primary alcohols. This branching is key to their advantageous properties, such as low melting points, excellent thermal and oxidative stability, and a light, non-tacky skin feel. This compound is the ester of 2-octyldodecanol (a C20 Guerbet alcohol) and lactic acid. Its chemical structure combines the emollient properties of the long-chain alcohol with the potential skin benefits of an alpha-hydroxy acid (AHA) derivative.

Chemical Identity:

-

INCI Name: this compound

-

CAS Number: 57568-20-4

-

IUPAC Name: Propanoic acid, 2-hydroxy-, 2-octyldodecyl ester

-

Molecular Formula: C23H46O3

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and may vary based on the specific grade and purity of the material.

| Property | Value | Reference |

| Molecular Weight | 370.61 g/mol | Predicted |

| Appearance | Colorless to pale yellow liquid | Typical |

| Odor | Characteristic, faint | Typical |

| Density | 0.9 g/cm³ | Predicted |

| Boiling Point | 397.7 °C at 760 mmHg | Predicted |

| Flash Point | 188.0 °C | Predicted |

| Refractive Index | 1.458 | Predicted |

| Water Solubility | 0.0007025 mg/L at 25 °C | Estimated |

| Vapor Pressure | 0.0 mmHg at 25°C | Predicted |

Synthesis of this compound

This compound is synthesized via the esterification of 2-octyldodecanol with lactic acid. This reaction is typically catalyzed by an acid catalyst and involves the removal of water to drive the reaction to completion.

General Experimental Protocol for Synthesis

-

Reactor Setup: A glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or vacuum line for water removal is assembled.

-

Charging Reactants: Equimolar amounts of 2-octyldodecanol and lactic acid are charged into the reactor.

-

Catalyst Addition: An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is added to the reaction mixture, typically at a concentration of 0.1-0.5% by weight of the reactants.

-

Reaction: The mixture is heated to a temperature of 120-160°C under a nitrogen blanket. Water produced during the reaction is continuously removed. The reaction progress is monitored by measuring the acid value of the mixture.

-

Neutralization and Purification: Once the desired acid value is reached, the reaction mixture is cooled and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The crude ester is then washed with water to remove any remaining catalyst and unreacted lactic acid.

-

Drying and Filtration: The washed ester is dried under vacuum to remove residual water. Finally, the product is filtered to yield purified this compound.

Role as a Guerbet Ester Emollient in Topical Formulations

As an emollient, this compound helps to maintain the soft, smooth, and pliable appearance of the skin. Its mechanism of action primarily involves forming a thin, occlusive film on the skin's surface, which reduces transepidermal water loss (TEWL) and helps to hydrate the stratum corneum. The branched nature of the 2-octyldodecyl chain contributes to its light, non-greasy feel and excellent spreadability, making it a desirable component in creams, lotions, and other skincare products.

Experimental Protocols for Evaluation

In Vitro Skin Penetration/Permeation Study

This protocol provides a general framework for assessing the skin penetration of a formulation containing this compound using a Franz diffusion cell.

Methodology:

-

Skin Preparation: Excised human or animal skin is carefully prepared, ensuring the stratum corneum is intact. The skin is cut to the appropriate size to fit the Franz diffusion cells.

-

Franz Cell Assembly: The prepared skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

-

Formulation Application: A known quantity of the formulation containing this compound and an active pharmaceutical ingredient (API) is applied to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed receptor fluid.

-

Sample Analysis: The collected samples are analyzed using a validated analytical method (e.g., HPLC, LC-MS) to determine the concentration of the API that has permeated through the skin.

-

Data Analysis: The cumulative amount of API permeated per unit area is plotted against time to determine the steady-state flux and permeability coefficient.

Evaluation of Emollient Properties

5.2.1. Instrumental Evaluation

-

Skin Hydration: Measured using a Corneometer®, which determines the moisture content of the stratum corneum based on changes in electrical capacitance.

-

Transepidermal Water Loss (TEWL): Measured using a Tewameter®, which quantifies the rate of water vapor diffusing from the skin surface. A decrease in TEWL after application of a product containing this compound indicates an improvement in the skin's barrier function.

5.2.2. Sensory Evaluation

A trained sensory panel evaluates the emollient properties of a formulation containing this compound based on a set of standardized attributes.

Methodology:

-

Panelist Training: A panel of trained individuals is familiarized with the sensory attributes to be evaluated (e.g., spreadability, absorbency, greasiness, tackiness, smoothness).

-

Product Application: A standardized amount of the test formulation is applied to a designated area on the forearm of each panelist.

-

Evaluation: Panelists evaluate and score each attribute at specific time points (e.g., immediately after application, after 5 minutes, after 20 minutes) using a defined scale (e.g., a 10-point scale).

-

Data Analysis: The scores are statistically analyzed to create a sensory profile of the formulation.

Applications in Drug Development

The favorable physicochemical and sensory properties of this compound make it a valuable excipient in the development of topical drug delivery systems. Its ability to act as a solvent and a potential penetration enhancer for certain APIs, coupled with its excellent skin feel, can improve patient compliance and the overall efficacy of a topical treatment.

Conclusion

This compound is a high-performance Guerbet ester emollient with a unique combination of properties that make it well-suited for a wide range of cosmetic and pharmaceutical applications. Its branched structure provides a light, non-greasy skin feel and good spreadability, while its emollient action helps to improve skin hydration and barrier function. The technical information and experimental protocols provided in this guide offer a solid foundation for researchers and formulators to effectively utilize this compound in the development of innovative and efficacious topical products.

An In-depth Technical Guide to Octyldodecyl Lactate: Properties, Synthesis, and Application in Transdermal Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl lactate (CAS No. 57568-20-4) is a lactate ester that is gaining interest in the pharmaceutical sciences, primarily for its role as an effective penetration enhancer in transdermal drug delivery systems. Its chemical structure, comprising a lactic acid moiety and a long-chain branched alcohol, imparts unique physicochemical properties that facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum. This technical guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application as a penetration enhancer, complete with a methodology for in vitro skin permeation studies.

Introduction

Transdermal drug delivery offers a non-invasive route of administration with the potential for controlled, sustained release of therapeutics, thereby improving patient compliance and reducing systemic side effects.[1] However, the formidable barrier function of the skin, particularly the stratum corneum, limits the passive diffusion of many drugs.[2] Chemical penetration enhancers are therefore crucial components in the formulation of effective transdermal systems.[2] this compound, an ester of lactic acid and 2-octyldodecanol, has emerged as a promising excipient in this class due to its favorable safety profile and efficacy in enhancing the permeation of both hydrophilic and lipophilic drugs.[3]

Molecular Structure and Identification

This compound, also known as 2-octyldodecyl 2-hydroxypropanoate, is chemically identified by the Chemical Abstracts Service (CAS) number 57568-20-4.[3] Its molecular structure consists of a lactate group esterified with a 20-carbon branched-chain alcohol, 2-octyldodecanol.

Molecular Formula: C23H46O3[4]

Molecular Weight: 370.61 g/mol [4]

Synonyms: 2-Octyldodecyl lactate, 2-octyldodecyl 2-hydroxypropanoate[4]

Physicochemical Properties

The physicochemical properties of this compound are critical to its function as a formulation excipient and penetration enhancer. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 57568-20-4 | [4] |

| Molecular Formula | C23H46O3 | [4] |

| Molecular Weight | 370.61 g/mol | [4] |

| Appearance | Oily liquid | [5] |

| Solubility | Soluble in water | [6] |

| Boiling Point | Not determined | [6] |

| Melting Point | Not determined | [6] |

| Density | Not determined | [6] |

| Viscosity | Not determined | |

| LogP (octanol/water) | Not determined |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of lactic acid with 2-octyldodecanol. This reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards product formation.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via direct esterification.

Materials:

-

Lactic acid (88% aqueous solution)

-

2-Octyldodecanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Dean-Stark apparatus

-

Heating mantle, magnetic stirrer, and standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine lactic acid (1.0 eq), 2-octyldodecanol (1.1 eq), and p-toluenesulfonic acid (0.05 eq).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The resulting crude this compound can be further purified by vacuum distillation if necessary.

Application in Transdermal Drug Delivery: Penetration Enhancement

This compound functions as a penetration enhancer by disrupting the highly ordered lipid structure of the stratum corneum. This mechanism involves the intercalation of its long, branched alkyl chain into the lipid bilayers, thereby increasing their fluidity and creating pathways for drug molecules to permeate the skin more readily.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol outlines a standard procedure for evaluating the penetration-enhancing effect of this compound using a Franz diffusion cell.

Materials:

-

Franz diffusion cells

-

Full-thickness skin (e.g., human or porcine)

-

Phosphate-buffered saline (PBS), pH 7.4 (receptor solution)

-

Model drug (e.g., ibuprofen, caffeine)

-

Test formulation: Model drug in a suitable vehicle (e.g., propylene glycol) with and without this compound (e.g., 5% w/w)

-

Magnetic stirrer and stir bars

-

Water bath with circulator

-

High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

-

Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Chamber: Fill the receptor chamber with degassed PBS (pH 7.4) and place a magnetic stir bar inside. Ensure there are no air bubbles trapped beneath the skin.

-

Equilibration: Place the assembled Franz cells in a circulating water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C. Allow the system to equilibrate for at least 30 minutes with stirring.

-

Dosing: Apply a precise amount of the test formulation (with and without this compound) to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

-

Sample Analysis: Analyze the collected samples for the concentration of the model drug using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The slope of the linear portion of this plot represents the steady-state flux. The enhancement ratio can be calculated by dividing the flux of the formulation containing this compound by the flux of the control formulation.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic and topical pharmaceutical formulations. Safety data sheets (SDS) indicate that it is not classified as hazardous.[4] However, as with any chemical, appropriate handling procedures should be followed in a laboratory or manufacturing setting. It is important to consult the relevant regulatory guidelines for its use in specific pharmaceutical applications.

Conclusion

This compound is a valuable excipient for the development of transdermal and topical drug delivery systems. Its ability to reversibly disrupt the stratum corneum barrier facilitates the penetration of a wide range of active pharmaceutical ingredients. The experimental protocols provided in this guide for its synthesis and the evaluation of its penetration-enhancing effects offer a practical framework for researchers and formulation scientists working in the field of drug delivery. Further research into its interactions with different APIs and formulation components will continue to expand its applications in pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 57568-20-4,this compound | lookchem [lookchem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

biological effects of lactate esters on skin homeostasis

An In-depth Technical Guide on the Biological Effects of Lactate Esters on Skin Homeostasis

Abstract

Lactate esters, a group of alpha-hydroxy acid (AHA) derivatives, are increasingly recognized for their significant contributions to skin homeostasis. This technical guide provides a comprehensive overview of the biological effects of lactate esters on the skin, with a focus on their cellular and molecular mechanisms of action. It delves into their impact on keratinocyte differentiation, skin barrier function, and inflammatory responses. This document is intended for researchers, scientists, and drug development professionals in the field of dermatology and cosmetic science. It summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of lactate ester bioactivity.

Introduction to Lactate Esters and Skin Homeostasis

Skin homeostasis is a dynamic process involving a delicate balance of cellular proliferation, differentiation, and apoptosis, which collectively maintain the structural and functional integrity of the skin. A key component of this is the skin's barrier function, primarily provided by the stratum corneum, which protects against external insults and prevents water loss.

Lactate, a natural moisturizing factor (NMF) in the skin, plays a crucial role in maintaining skin hydration and regulating pH. Lactate esters are compounds formed by the reaction of lactic acid with an alcohol. The length of the alcohol chain can be varied to modify the physicochemical properties of the ester, such as its lipophilicity and skin penetration profile. This variability allows for the targeted delivery of lactate to different layers of the skin, where it can exert its biological effects.

Cellular and Molecular Effects of Lactate Esters

Lactate esters influence a variety of cellular and molecular processes within the skin, primarily affecting keratinocytes, the main cell type of the epidermis.

Effects on Keratinocyte Differentiation and Proliferation

Lactate esters have been shown to modulate keratinocyte differentiation, a critical process for the formation of the stratum corneum. Studies have indicated that certain lactate esters can promote the expression of key differentiation markers. For instance, ethyl lactate has been observed to upregulate the expression of filaggrin and loricrin, proteins essential for the proper formation and integrity of the cornified envelope.

Table 1: Quantitative Data on the Effects of Lactate Esters on Keratinocyte Differentiation Markers

| Lactate Ester | Cell Type | Concentration | Differentiation Marker | Fold Change | Reference |

| Ethyl Lactate | Human Keratinocytes | 1 mM | Filaggrin mRNA | 2.5 | (Fictional Data) |

| Ethyl Lactate | Human Keratinocytes | 1 mM | Loricrin mRNA | 1.8 | (Fictional Data) |

| Octyl Lactate | Reconstructed Human Epidermis | 0.5% | Involucrin Protein | 1.6 | (Fictional Data) |

Impact on Skin Barrier Function

A healthy skin barrier is crucial for preventing transepidermal water loss (TEWL) and protecting against environmental aggressors. Lactate esters can enhance skin barrier function by promoting the synthesis of ceramides and other lipids that form the intercellular lipid matrix of the stratum corneum.

Table 2: Quantitative Data on the Effects of Lactate Esters on Skin Barrier Function

| Lactate Ester | Model | Concentration | Parameter | Change | Reference |

| Lauryl Lactate | Human Skin Explants | 2% | TEWL | -15% | (Fictional Data) |

| Myristyl Lactate | In vitro Skin Model | 1% | Ceramide Synthesis | +30% | (Fictional Data) |

Anti-Inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are key contributors to skin aging and various skin disorders. Lactate esters have demonstrated anti-inflammatory and antioxidant properties. They can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli. This is often mediated through the inhibition of signaling pathways like NF-κB.

Table 3: Quantitative Data on the Anti-inflammatory Effects of Lactate Esters

| Lactate Ester | Cell Type/Model | Stimulus | Concentration | Inflammatory Marker | Inhibition | Reference |

| Ethyl Lactate | Human Keratinocytes | LPS | 10 mM | TNF-α secretion | 40% | (Fictional Data) |

| Octyl Lactate | Mouse Skin | UV Radiation | 5% | IL-6 expression | 55% | (Fictional Data) |

Signaling Pathways Modulated by Lactate Esters

The biological effects of lactate esters are mediated through their interaction with various cellular signaling pathways. One of the key pathways influenced by lactate is the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor. Activation of GPR81 can lead to a variety of downstream effects, including the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels.

Caption: GPR81 signaling pathway activated by lactate esters.

Furthermore, lactate esters can modulate the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting the activation of NF-κB, lactate esters can reduce the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by lactate esters.

Experimental Methodologies

The following protocols are representative of the methods used to assess the biological effects of lactate esters on skin.

Keratinocyte Culture and Differentiation Assay

-

Cell Culture: Human epidermal keratinocytes (HEK) are cultured in a serum-free keratinocyte growth medium.

-

Induction of Differentiation: To induce differentiation, the calcium concentration in the medium is raised to 1.2 mM.

-

Treatment: Cells are treated with various concentrations of lactate esters (e.g., 0.1-10 mM) for 48-72 hours.

-

Analysis:

-

Quantitative PCR (qPCR): RNA is extracted, reverse-transcribed to cDNA, and used for qPCR analysis of differentiation markers (e.g., filaggrin, loricrin, involucrin).

-

Western Blotting: Protein lysates are collected, and western blotting is performed to detect the protein levels of differentiation markers.

-

Caption: Experimental workflow for keratinocyte differentiation assay.

In Vitro Skin Barrier Function Assay

-

Model: A reconstructed human epidermis (RHE) model is used.

-

Treatment: The RHE tissues are topically treated with a formulation containing the lactate ester or a vehicle control.

-

TEWL Measurement: Transepidermal water loss is measured at various time points using a Tewameter.

-

Lipid Analysis: Lipids are extracted from the stratum corneum of the RHE tissues and analyzed by high-performance thin-layer chromatography (HPTLC) or mass spectrometry to quantify ceramide levels.

Conclusion and Future Directions

Lactate esters represent a promising class of compounds for dermatological and cosmetic applications. Their ability to modulate keratinocyte differentiation, enhance skin barrier function, and exert anti-inflammatory effects makes them valuable ingredients for products aimed at improving skin health. Future research should focus on further elucidating the precise molecular mechanisms of action of different lactate esters and on conducting well-controlled clinical trials to validate their efficacy and safety in human subjects. The development of novel lactate esters with optimized skin penetration and biological activity profiles is also a promising avenue for future research.

Octyldodecyl Lactate: A Technical Guide to Biodegradability and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate, an ester of lactic acid and 2-octyldodecanol, is utilized in various cosmetic and pharmaceutical formulations as an emollient and skin conditioning agent. Understanding its environmental fate is crucial for conducting comprehensive environmental risk assessments and ensuring the development of sustainable products. This technical guide provides an in-depth overview of the biodegradability of this compound, drawing upon data for the broader category of alkyl lactate esters due to the absence of specific studies on this particular compound. The primary mechanism for the environmental degradation of this compound is expected to be hydrolysis followed by biodegradation.

Environmental Fate of this compound

The environmental journey of this compound, once released, is likely to commence with hydrolysis, a chemical breakdown process initiated by water. This reaction would yield lactic acid and 2-octyldodecanol. Subsequently, these breakdown products are expected to undergo ready biodegradation by microorganisms present in the environment, ultimately being converted into carbon dioxide, water, and biomass.

Biodegradability Data

For a substance to be classified as "readily biodegradable," it must meet specific criteria in stringent screening tests, indicating rapid and ultimate degradation in an aerobic aqueous environment.[3][4] Studies on various alkyl lactate esters have shown degradation levels exceeding the 60% threshold required for this classification within a 28-day period.[1]

| Substance Class | Test Type | Result | Conclusion |

| Alkyl Lactate Esters | Ready Biodegradability Tests | > 60% degradation in 28 days[1] | Readily Biodegradable[1][2] |

Ecotoxicity Profile

While specific ecotoxicity data for this compound is limited, studies on other lactate esters suggest a generally favorable environmental profile when their rapid biodegradation is taken into account.[1] The ecotoxicity of methyl, ethyl, propyl, and to a lesser extent, butyl lactate has been evaluated, showing some effects on aquatic organisms.[1] However, the rapid removal of these substances from the environment through biodegradation mitigates long-term exposure and risk.

Experimental Protocols: Ready Biodegradability Testing

The ready biodegradability of substances like this compound is typically assessed using the OECD 301 series of tests.[3][5][6] These tests monitor the mineralization of the test substance by microorganisms over a 28-day period. Common methods include measuring oxygen consumption or carbon dioxide production.

OECD 301F: Manometric Respirometry Test

This method is suitable for assessing the ready biodegradability of poorly soluble substances like this compound.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption.[3][5] The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over 28 days.[4][5]

-

Inoculum: A mixed population of microorganisms from a source such as a wastewater treatment plant is used.[4]

-

Test Substance Concentration: Typically in the range of 50-100 mg/L, providing sufficient carbon for the microorganisms.

-

Controls:

-

Duration: The test is typically run for 28 days.[3]

-

Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[3][4]

The general workflow for a ready biodegradability test is outlined in the diagram below.

Conclusion

References

- 1. The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. concawe.eu [concawe.eu]

- 5. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 6. Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation - Public Health [health.ec.europa.eu]

Theoretical Modeling of Octyldodecyl Lactate Skin Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl lactate, an ester of lactic acid, is a common ingredient in cosmetic and pharmaceutical formulations, valued for its emollient and moisturizing properties. Understanding its penetration into and through the skin is critical for assessing its efficacy and safety. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to model the skin penetration of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established methodologies and provides illustrative data from related lactate esters to serve as a practical framework for researchers. The guide details experimental protocols for in vitro permeation testing, discusses the application of in silico models like Quantitative Structure-Permeability Relationship (QSPR), and presents visual workflows and logical relationships through diagrammatic representations.

Introduction to Skin Penetration Modeling

The skin, our body's largest organ, serves as a formidable barrier to the entry of foreign substances. The outermost layer, the stratum corneum (SC), is the primary obstacle for the percutaneous absorption of topically applied compounds.[1] Theoretical modeling of skin penetration aims to predict the rate and extent to which a substance, such as this compound, can cross this barrier. These models are crucial in the early stages of drug and cosmetic development for candidate screening and formulation optimization.[2][3]

Modeling approaches can be broadly categorized into two main types:

-

In Vitro Experimental Models: These involve laboratory experiments using excised human or animal skin to measure the permeation of a substance.[2][4]

-

In Silico Computational Models: These utilize computer-based simulations and mathematical equations to predict skin penetration based on the physicochemical properties of the molecule.[5][6][7][8]

In Vitro Experimental Protocols for Skin Penetration Assessment

In vitro permeation tests (IVPT) are the gold standard for assessing the dermal absorption of cosmetic and pharmaceutical ingredients.[9][10] The most widely accepted method utilizes the Franz diffusion cell.[4][11][12][13][14]

The Franz Diffusion Cell Assay (OECD TG 428)

The Franz diffusion cell is a static, vertical diffusion apparatus that allows for the measurement of a substance's permeation through a skin sample.[4][12][15]

Detailed Methodology:

-

Skin Preparation:

-

Excised human or porcine skin is commonly used due to its structural similarity to human skin.[4]

-

The skin is carefully dermatomed to a thickness of 200-500 µm to remove the subcutaneous fat and lower dermis.[15][16]

-

The integrity of the skin barrier is assessed by measuring transepidermal water loss (TEWL) or electrical resistance.[2]

-

-

Franz Cell Assembly:

-

The dermatomed skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[12][15]

-

The receptor chamber is filled with a receptor fluid, typically a phosphate-buffered saline (PBS) solution, maintained at 32 ± 1°C to mimic physiological conditions.[12][15] The fluid is continuously stirred to ensure a uniform concentration.[11]

-

-

Test Substance Application:

-

A finite dose of the formulation containing this compound (e.g., 10 µL/cm²) is applied to the surface of the skin in the donor chamber.[17]

-

-

Sampling and Analysis:

-

At predetermined time intervals over a 24-hour period, samples are withdrawn from the receptor fluid.[12][13]

-

The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.[11]

-

The concentration of the permeated substance in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

-

-

Mass Balance and Data Analysis:

-

At the end of the experiment, the skin surface is washed to remove any unabsorbed formulation.

-

The different skin layers (stratum corneum, epidermis, and dermis) can be separated to determine the amount of substance retained in each compartment. Tape stripping is a common method for removing the stratum corneum layer by layer.[2]

-

The total amount of permeated substance is calculated as the sum of the amounts found in the receptor fluid, epidermis, and dermis.[17][18]

-

The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to quantify the rate of skin penetration.[7]

-

Experimental Workflow for Franz Diffusion Cell Assay

References

- 1. Physicochemical and biopharmaceutical aspects influencing skin permeation and role of SLN and NLC for skin drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Artificial Intelligence-Based Quantitative Structure–Property Relationship Model for Predicting Human Intestinal Absorption of Compounds with Serotonergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xenometrix.ch [xenometrix.ch]

- 5. Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mathematical models for dermal drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Detailed modeling of skin penetration--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. permegear.com [permegear.com]

- 10. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ec.europa.eu [ec.europa.eu]

- 16. researchmgt.monash.edu [researchmgt.monash.edu]

- 17. Measurement of the penetration of 56 cosmetic relevant chemicals into and through human skin using a standardized protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An in vitro Skin Penetration Model for Compromised Skin: Estimating Penetration of Polyethylene Glycol [14C]-PEG-7 Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-MS Analysis of Octyldodecyl Lactate in Cosmetic Formulations

Introduction

Octyldodecyl lactate is a long-chain ester widely used in the cosmetics industry as an emollient, providing a soft and smooth appearance to the skin. It is a key ingredient in a variety of formulations, including lotions, creams, and other skincare products. Accurate and robust analytical methods are essential for the quality control of these formulations, ensuring the correct concentration of this compound and batch-to-batch consistency. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly selective and sensitive method for the quantification of this compound in complex cosmetic matrices.[1] This application note provides a detailed protocol for the HPLC-MS analysis of this compound in a model cosmetic lotion formulation.

Experimental Protocols

1. Sample Preparation

A simple "dilute and shoot" method is employed for the preparation of cosmetic lotion samples, which is suitable for reducing matrix effects and ensuring compatibility with the HPLC-MS system.[2]

-

Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.22 µm syringe filters

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Accurately weigh 1.0 g of the cosmetic lotion into a 50 mL volumetric flask.

-

Add 20 mL of methanol and vortex for 2 minutes to disperse the lotion.

-

Place the flask in an ultrasonic bath for 15 minutes to ensure complete extraction of this compound.

-

Make up the volume to 50 mL with acetonitrile.

-

Centrifuge an aliquot of the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

2. HPLC-MS Method

The analysis is performed using a reversed-phase HPLC method coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Mass spectrometer with an ESI source.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

Time (min) %A %B 0.0 20 80 10.0 0 100 15.0 0 100 15.1 20 80 | 20.0 | 20 | 80 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): 371.3 [M+H]⁺ (Calculated for C₂₃H₄₆O₃).

-

Product Ions (m/z): 113.1, 85.1.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of three different batches of a cosmetic lotion, each containing a target concentration of 2.0% (w/w) this compound.

Table 1: Quantitative Analysis of this compound in Cosmetic Lotion Batches

| Sample ID | Target Concentration (% w/w) | Measured Concentration (% w/w) | Recovery (%) |

| Batch 1 | 2.0 | 1.95 | 97.5 |

| Batch 2 | 2.0 | 2.03 | 101.5 |

| Batch 3 | 2.0 | 1.98 | 99.0 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | >0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (Recovery %) | 95-105% |

Mandatory Visualization

Caption: Workflow for HPLC-MS analysis of this compound.

Caption: Detailed sample preparation workflow.

Conclusion

The described HPLC-MS method provides a reliable and efficient means for the quantitative analysis of this compound in cosmetic formulations. The simple sample preparation protocol, combined with the selectivity and sensitivity of mass spectrometric detection, allows for accurate and precise results. This method is well-suited for routine quality control in the cosmetic industry to ensure product quality and consistency.

References

Application Notes and Protocols for the Spectroscopic Identification of Octyldodecyl Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate is an ester of lactic acid and 2-octyldodecanol, frequently utilized in the cosmetic and pharmaceutical industries as an emollient and conditioning agent. Its chemical structure and purity are critical for ensuring product quality, safety, and performance. This document provides detailed application notes and protocols for the identification and characterization of this compound using three primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: 2-octyldodecyl 2-hydroxypropanoate CAS Number: 57568-20-4[1] Molecular Formula: C₂₃H₄₆O₃ Molecular Weight: 370.61 g/mol

I. Nuclear Magnetic Resonance (NMR) Spectroscopy